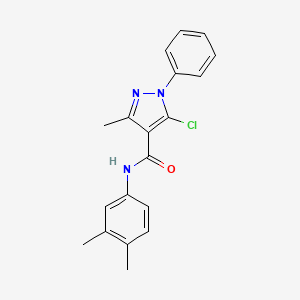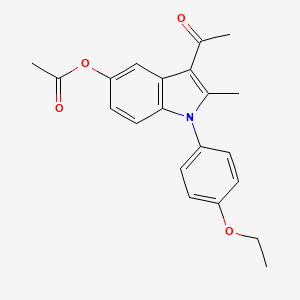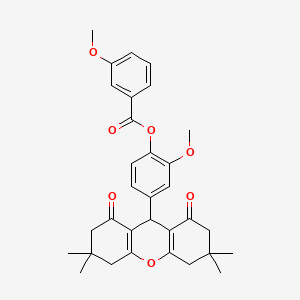![molecular formula C25H36N2O B15030344 4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B15030344.png)
4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline is a complex organic compound that features a tetrahydropyran ring, a phenyl group, and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline typically involves multiple steps. One common method starts with the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with an appropriate amine to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Aplicaciones Científicas De Investigación
4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyltetrahydro-2H-pyran-4-one
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-ylmethylamino)propanenitrile
- N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine
Uniqueness
4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline is unique due to its specific combination of structural features, including the tetrahydropyran ring and phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C25H36N2O |
|---|---|
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
4-[[[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]amino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H36N2O/c1-25(2)18-22(15-17-28-25)24(21-8-6-5-7-9-21)14-16-26-19-20-10-12-23(13-11-20)27(3)4/h5-13,22,24,26H,14-19H2,1-4H3 |
Clave InChI |
QAEVRHQHJWNQEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-di-tert-butyl-4-{(E)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B15030270.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030274.png)

![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B15030276.png)
![N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030281.png)
![5'-Benzyl 3'-methyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15030292.png)
![2-(4-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid](/img/structure/B15030293.png)

![1-(1H-imidazol-1-yl)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15030311.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15030315.png)
![6-(2-Bromo-4,5-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15030320.png)

![2-({(E)-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B15030341.png)
